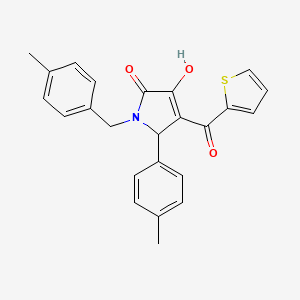![molecular formula C23H22BrN3O2S B12028602 (5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624726-00-7](/img/structure/B12028602.png)
(5E)-2-(4-bromophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a hexyloxybenzylidene moiety, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through a visible-light-mediated regioselective reaction. This method involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions. The reaction proceeds efficiently under catalyst-free conditions and yields the desired thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Benzylidene derivatives: Compounds with benzylidene moieties exhibit similar reactivity in substitution and cyclization reactions.
Bromophenyl derivatives: These compounds have similar substitution patterns and can undergo similar nucleophilic substitution reactions.
Properties
CAS No. |
624726-00-7 |
|---|---|
Molecular Formula |
C23H22BrN3O2S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(2-hexoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H22BrN3O2S/c1-2-3-4-7-14-29-19-9-6-5-8-17(19)15-20-22(28)27-23(30-20)25-21(26-27)16-10-12-18(24)13-11-16/h5-6,8-13,15H,2-4,7,14H2,1H3/b20-15+ |
InChI Key |
WAAHFJURIJDTDD-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028523.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12028530.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12028548.png)
![N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028558.png)

![N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12028567.png)


![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028608.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028621.png)

![9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028630.png)
![methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B12028631.png)
